molecular formula C10H9ClN4S2 B14589634 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione CAS No. 61609-92-5

4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione

Cat. No.: B14589634
CAS No.: 61609-92-5
M. Wt: 284.8 g/mol
InChI Key: XXEYQOWDCLSKPV-UHFFFAOYSA-N
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Description

4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methylsulfanyl group, and a triazine ring with a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.

    Introduction of Substituents: The chlorophenyl and methylsulfanyl groups are introduced through substitution reactions using corresponding halides and thiols.

    Amino Group Addition: The amino group is added via nucleophilic substitution reactions, often using ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: Conversion of the thione moiety to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group (if present) to an amino group.

    Substitution: Nucleophilic substitution reactions at the amino or chlorophenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Triazines: From nucleophilic substitution reactions.

Scientific Research Applications

4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Acting as a ligand for certain receptors, modulating their signaling pathways.

    DNA Interaction: Intercalating into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine: Lacks the thione moiety.

    6-(4-Chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Lacks the amino group.

    4-Amino-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Lacks the chlorophenyl group.

Uniqueness

The uniqueness of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the amino, chlorophenyl, and methylsulfanyl groups, along with the triazine ring and thione moiety, makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

61609-92-5

Molecular Formula

C10H9ClN4S2

Molecular Weight

284.8 g/mol

IUPAC Name

4-amino-6-(4-chlorophenyl)-3-methylsulfanyl-1,2,4-triazine-5-thione

InChI

InChI=1S/C10H9ClN4S2/c1-17-10-14-13-8(9(16)15(10)12)6-2-4-7(11)5-3-6/h2-5H,12H2,1H3

InChI Key

XXEYQOWDCLSKPV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C(=S)N1N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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